

Quantum Chemical Blueprint: An In-depth Technical Guide to Perfluoro-1-butene

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Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B089320

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1-butene (C_4F_8), an eight-carbon fluorinated alkene, and its isomers are of significant interest in materials science and as potential components in plasma etching processes. A thorough understanding of its molecular properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **perfluoro-1-butene**, offering valuable data for researchers in materials science, computational chemistry, and drug development. This document details the optimized molecular geometry, vibrational frequencies, and thermochemical properties derived from high-level computational studies.

Computational Methodology

The quantum chemical calculations presented herein were performed using established theoretical models to ensure accuracy and reliability. The geometry optimization and vibrational frequency analysis were carried out using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The molecular structure of **perfluoro-1-butene** was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G* basis set. This level of theory is widely used for obtaining reliable geometries of organic and fluorinated organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Vibrational Frequency Calculations

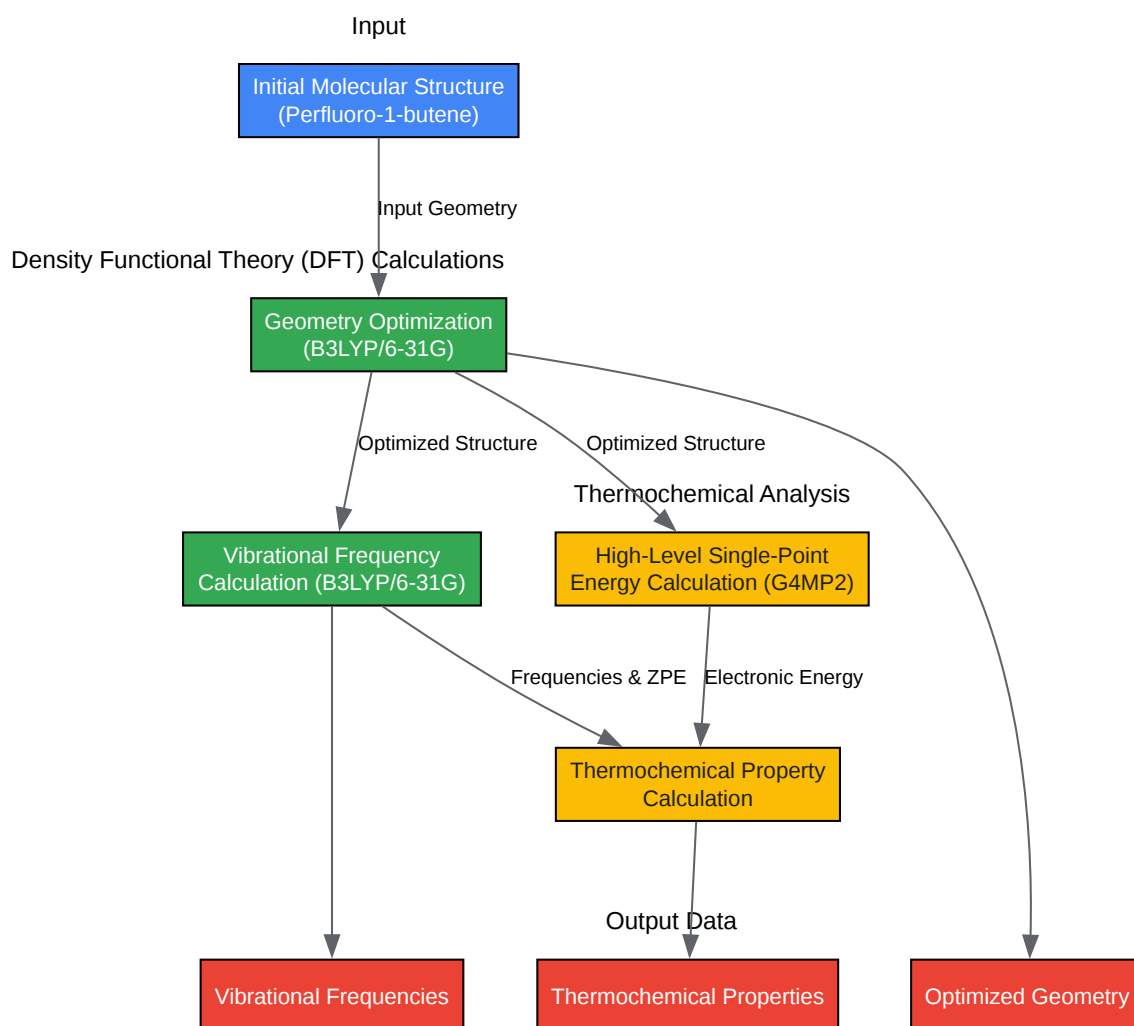
Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-31G* level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to provide the theoretical vibrational spectrum of the molecule. These frequencies are essential for identifying the molecule experimentally via infrared (IR) and Raman spectroscopy and for calculating thermochemical properties.

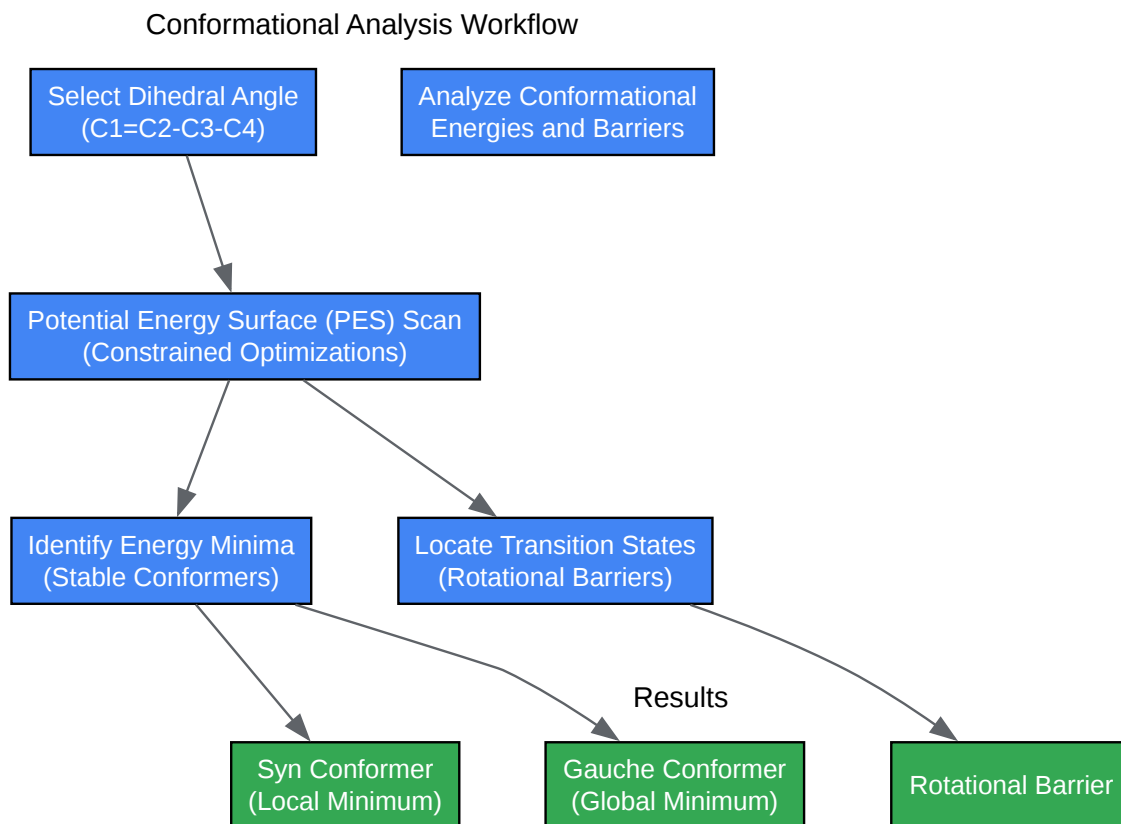
Thermochemical Analysis

To obtain accurate thermochemical data, single-point energy calculations were performed on the B3LYP/6-31G* optimized geometry using a more robust computational method, such as the G4MP2 composite method. This approach provides highly accurate electronic energies, which are then combined with the vibrational frequency data to calculate key thermochemical properties, including the enthalpy of formation, Gibbs free energy of formation, and heat capacity at standard conditions (298.15 K and 1 atm).

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure input to the final analysis of molecular properties.





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